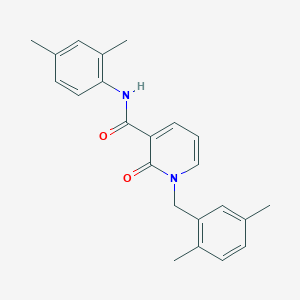

1-(2,5-dimethylbenzyl)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

This compound belongs to the dihydropyridine carboxamide class, characterized by a central 2-oxo-1,2-dihydropyridine ring substituted with a 2,5-dimethylbenzyl group at position 1 and an N-(2,4-dimethylphenyl) carboxamide moiety at position 2. Structural analysis tools like SHELX and docking software such as AutoDock Vina are typically employed to elucidate its properties, though direct references to its use in these contexts are absent.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O2/c1-15-8-10-21(18(4)12-15)24-22(26)20-6-5-11-25(23(20)27)14-19-13-16(2)7-9-17(19)3/h5-13H,14H2,1-4H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUOIRFLBWNVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC(=C3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,5-Dimethylbenzyl)-N-(2,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine class, characterized by its unique structural features that include a pyridine ring and carboxamide group. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C23H24N2O2

- Molecular Weight : 360.457 g/mol

- Structural Features : The presence of dimethyl groups on the phenyl rings enhances steric properties, which may influence biological interactions and activity.

Biological Activity Overview

Research indicates that compounds within the dihydropyridine class often exhibit significant biological activities. The specific activities of this compound are summarized below:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

Preliminary research indicates that this compound may exhibit cytotoxic effects on cancer cell lines. The compound has been tested against several human tumor cell lines, including:

- KB (Human Oral Cancer)

- DLD (Human Colorectal Cancer)

- HepG2 (Human Liver Cancer)

In vitro studies suggest that the compound induces apoptosis in these cells through mechanisms involving oxidative stress and DNA damage.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial activity of various dihydropyridine derivatives found that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.

- Cytotoxicity Assessment : In a cytotoxicity assay using HepG2 cells, the compound showed an IC50 value of 30 µM after 48 hours of exposure. Flow cytometry analysis indicated that the compound induced late apoptosis in treated cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics:

- Dihydropyridine Core : Essential for interaction with biological targets.

- Substituted Phenyl Groups : The dimethyl substitutions enhance lipophilicity and potentially improve cellular uptake.

Comparative Analysis with Analog Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 1-(2,5-Dimethylbenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Fluorinated phenyl group | Moderate | High |

| N-(3-Acetamidophenyl)-1-(2,5-dimethylbenzyl)-6-oxopyridine-3-carboxamide | Acetamido group | Low | Moderate |

| 6-(5-Bromo-2-hydroxyphenyl)-4-(2,5-dimethylbenzyl)-carboxamide | Bromo group | High | Low |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs listed in the General Catalog of Kanto Reagents, Chemicals & Biologicals and other inferred derivatives. Key structural and functional differences are highlighted:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | CAS RN | Substituents | Melting Point | Key Features |

|---|---|---|---|---|---|

| Target Compound | C₂₃H₂₅N₂O₂ | Not provided | 2,5-dimethylbenzyl; 2,4-dimethylphenyl | Not reported | Dihydropyridine core; carboxamide |

| 1-(2,5-Dimethylphenyl)piperazine | C₁₂H₁₈N₂ | 1013-76-9 | 2,5-dimethylphenyl; piperazine | Not reported | Piperazine ring; simpler substituents |

| (±)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-... | C₁₇H₂₃D₇N₂O | 1013-25-8 | 2,6-dimethylphenyl; deuterated isopropyl | 42–46°C | Deuterated analog; piperidine carboxamide |

Key Observations:

Substituent Positioning : The target compound’s 2,5-dimethylbenzyl and 2,4-dimethylphenyl groups contrast with analogs bearing 2,6-dimethylphenyl substituents. Steric effects from ortho-methyl groups (e.g., 2,6-dimethylphenyl in the deuterated analog) may reduce conformational flexibility compared to the target compound’s para-methyl orientation .

Core Heterocycle : The dihydropyridine ring in the target compound differs from piperazine or piperidine cores in analogs. Dihydropyridines are redox-active and often associated with calcium channel modulation, whereas piperazine/piperidine derivatives are common in neurotransmitter-targeting drugs .

Deuteration Effects: The deuterated analog listed in Table 1 demonstrates isotopic labeling for metabolic stability studies, a feature absent in the non-deuterated target compound .

Methodological Considerations for Comparative Studies

While direct data on the target compound’s activity are lacking, computational tools like AutoDock Vina could predict its binding affinity relative to analogs. For example:

- Crystallographic Refinement : SHELX could resolve structural ambiguities, such as the dihedral angle between the benzyl and dihydropyridine groups, which influences molecular recognition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.